molecular formula C6H4BrIZn B14805995 bromobenzene;iodozinc(1+)

bromobenzene;iodozinc(1+)

Cat. No.: B14805995
M. Wt: 348.3 g/mol
InChI Key: PLIIAGJFCAKUCV-UHFFFAOYSA-M
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Description

Bromobenzene;iodozinc(1+) (CAS 148651-39-2) is an organozinc compound with the molecular formula C₆H₄BrIZn and a molecular weight of 348.3 g/mol . Its structure comprises a bromobenzene moiety coupled with an iodozinc(1+) ion, making it a versatile reagent in cross-coupling reactions, particularly Negishi couplings. This compound is typically synthesized via reactions involving bromobenzene derivatives and zinc iodide under controlled conditions, often in tetrahydrofuran (THF) as a solvent .

Key applications include:

  • Synthetic intermediates: Used in pharmaceutical and polymer chemistry to construct complex aromatic frameworks.
  • Catalysis: Facilitates carbon-carbon bond formation in organometallic reactions .

Properties

Molecular Formula

C6H4BrIZn

Molecular Weight

348.3 g/mol

IUPAC Name

bromobenzene;iodozinc(1+)

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

PLIIAGJFCAKUCV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)Br.[Zn+]I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromobenzene is typically synthesized by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The preparation of iodozinc(1+) involves the reaction of zinc with iodine under controlled conditions to form zinc iodide.

Industrial Production Methods

Industrial production of bromobenzene involves the use of large-scale bromination reactors where benzene is treated with bromine in the presence of a catalyst. The reaction is carefully controlled to ensure high yield and purity of the product. Zinc iodide is produced by the direct reaction of zinc metal with iodine, often in a solvent such as ethanol to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Bromobenzene;iodozinc(1+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products include phenols, anilines, and other substituted benzenes.

    Coupling: Products include biaryls and other complex organic molecules.

    Reduction: The major product is benzene.

Scientific Research Applications

Bromobenzene;iodozinc(1+) has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromobenzene;iodozinc(1+) involves its ability to participate in various chemical reactions due to the presence of the bromine and zinc iodide moieties. The bromine atom can act as a leaving group in substitution reactions, while the zinc iodide can facilitate the formation of organozinc intermediates in coupling reactions . These intermediates can then react with other compounds to form new chemical bonds.

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Negishi Cross-Coupling : Bromobenzene;iodozinc(1+) is compared to other arylzinc halides (e.g., phenylzinc iodide, bromophenylzinc chloride) in terms of reaction efficiency.

Compound Catalyst System Yield (%) Notes Reference
Bromobenzene;iodozinc(1+) Pd₂(dba)₃ + SPhos ligand 70 Cyclopentenyl/cyclohexenyl derivatives
Iodozinc reagents PdCl₂(PPh₃)₂ (no ligand) 41–46 Moderate yields without additives
Cycloheptenyl derivatives Pd₂(dba)₃ + SPhos + LiCl 62 LiCl enhances reactivity

Key Findings :

  • The addition of SPhos ligand increases yields from 41–46% to 70% for bromobenzene;iodozinc(1+), highlighting ligand-dependent reactivity .
  • Lithium chloride (LiCl) further boosts yields for bulkier substrates (e.g., cycloheptenyl derivatives) by enhancing organozinc reactivity .

Physical and Chemical Properties

Property Bromobenzene;Iodozinc(1+) Phenylzinc Iodide Bromophenylzinc Chloride
Molecular Weight (g/mol) 348.3 299.3 276.3
Solubility THF, ethers THF, ethers Polar aprotic solvents
Stability Air/moisture-sensitive Highly reactive Moderate stability

Key Differences :

  • Bromobenzene;iodozinc(1+)’s higher molecular weight impacts its solubility and handling compared to lighter arylzinc halides.
  • Air sensitivity necessitates inert atmosphere handling, similar to Grignard reagents .

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